



Application Notes: D-Erythrose-4-13C in Microbial Metabolism Studies

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Compound of Interest		
Compound Name:	D-Erythrose-3-13C	
Cat. No.:	B12412893	Get Quote

Introduction

Stable isotope tracing is a powerful technique for elucidating the complexities of microbial metabolism. By supplying ¹³C-labeled substrates to microorganisms, researchers can track the flow of carbon atoms through intricate metabolic networks. This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of intracellular reaction rates (fluxes), providing deep insights into cellular physiology, identifying metabolic bottlenecks, and revealing the operational status of different pathways.[1][2][3][4]

While the specific isotopologue D-Erythrose-3-¹³C is not commonly utilized as a primary tracer, its phosphorylated form, D-Erythrose-4-phosphate (E4P), is a critical intermediate in central carbon metabolism. E4P is a cornerstone of the non-oxidative Pentose Phosphate Pathway (PPP) and serves as a direct precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) via the shikimate pathway.[5][6] Therefore, studies involving ¹³C-labeled tracers are frequently designed to probe the flux through and from the E4P node. This is typically achieved by feeding microbes a primary labeled carbon source, such as [¹³C]glucose, and analyzing the resulting labeling patterns in E4P-derived products.

These notes detail the applications, protocols, and data interpretation related to tracing the metabolic fate of the erythrose backbone in microorganisms, with a focus on the central role of D-Erythrose-4-phosphate.

Key Applications



- Quantifying Pentose Phosphate Pathway (PPP) Flux: The PPP is a crucial pathway for generating NADPH, a primary source of reducing power for biosynthetic reactions and oxidative stress defense, and for producing precursors for nucleotide synthesis.[7] E4P is a key intermediate in the non-oxidative branch of the PPP, where it is interconverted with other sugar phosphates by the enzymes transketolase and transaldolase. By analyzing the ¹³C labeling patterns in PPP intermediates and downstream metabolites after administering a tracer like [1,2-¹³C₂]glucose, researchers can precisely quantify the proportion of carbon that is funneled through the PPP versus glycolysis.[8]
- Elucidating Aromatic Amino Acid Biosynthesis: D-Erythrose-4-phosphate and
 phosphoenolpyruvate (PEP) are the starting precursors for the shikimate pathway, which
 leads to the synthesis of aromatic amino acids. Tracing ¹³C from a labeled substrate through
 E4P and into phenylalanine or tyrosine provides a direct measure of the flux towards this
 essential biosynthetic route. This is critical for metabolic engineering efforts aimed at
 overproducing these amino acids or their derivatives.
- Discovering Novel Metabolic Pathways: Isotopic labeling can uncover previously unknown metabolic routes. For example, studies in Brucella species revealed a novel pathway where the four-carbon sugar alcohol erythritol is metabolized directly into D-Erythrose-4-phosphate, feeding exclusively into the PPP.[9][10][11] Using [U-13C]erythritol as a tracer and analyzing the isotopomers of downstream amino acids confirmed this unique metabolic capability, which is linked to the pathogen's virulence.[9]

Data Presentation

Quantitative data from ¹³C tracer experiments are typically presented as flux maps or in tables summarizing flux values or mass isotopomer distributions.

Table 1: Example of Metabolic Flux Changes in Response to Environmental Stress

This table illustrates how ¹³C-MFA can be used to quantify changes in central carbon metabolism fluxes (normalized to a glucose uptake rate of 100) in a model bacterium under normal and oxidative stress conditions.



Metabolic Flux	Normal Conditions	Oxidative Stress	Fold Change
Glucose Uptake	100	100	1.0
Glycolysis (PFK)	75.2 ± 3.1	55.8 ± 4.5	-0.74
Pentose Phosphate Pathway (G6PDH)	24.8 ± 3.1	44.2 ± 4.5	+1.78
E4P -> Shikimate Pathway	5.1 ± 0.8	8.3 ± 1.1	+1.63
TCA Cycle (Citrate Synthase)	60.5 ± 5.5	48.1 ± 6.2	-0.80

Data are hypothetical examples derived from typical MFA studies.

Table 2: Mass Isotopomer Distribution in Phenylalanine from [U-13C4]Erythritol Labeling

This table shows the expected mass isotopomer distribution (MID) in phenylalanine from a labeling experiment in Brucella fed with 20% [U-13C4]erythritol. The observed M+4 peak provides strong evidence that erythritol is converted directly to E4P.



Isotopomer	Description	Predicted Abundance (%)	Observed Abundance (%)
M+0	Unlabeled Phenylalanine	80.0	79.5 ± 0.5
M+1	Phenylalanine with one ¹³ C	2.5	2.8 ± 0.2
M+2	Phenylalanine with two ¹³ C	1.5	1.9 ± 0.2
M+3	Phenylalanine with three ¹³ C	5.0	4.9 ± 0.3
M+4	Phenylalanine with four ¹³ C	10.0	9.8 ± 0.4
M+5 to M+9	Phenylalanine with >four ¹³ C	<1.0	1.1 ± 0.1

Data are adapted from the findings reported in studies on Brucella metabolism.[9]

Experimental Protocols

Protocol 1: General ¹³C Labeling Experiment for Microbial Cultures

This protocol outlines the steps for conducting a steady-state ¹³C labeling experiment to analyze central carbon metabolism.

- 1. Pre-culture Preparation: a. Inoculate a single colony of the microorganism into a liquid medium (e.g., Luria-Bertani or a defined minimal medium). b. Grow the culture overnight at the optimal temperature and shaking speed to reach the late exponential phase.
- 2. Main Culture and Labeling: a. Inoculate a fresh flask of defined minimal medium with the pre-culture to a starting OD_{600} of ~ 0.05 . The sole carbon source should be unlabeled (e.g., glucose). b. Grow the culture under controlled conditions (temperature, pH, aeration) in a chemostat or in batch cultures to ensure a metabolic steady state. c. When the culture reaches the mid-exponential phase (OD_{600} of ~ 0.8 -1.0), switch to a labeling medium. This medium is

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identical to the growth medium but contains a specific ¹³C-labeled substrate (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose). d. Continue the incubation for a duration sufficient to achieve isotopic steady state in the metabolites of interest (typically 1-2 doubling times).

3. Rapid Sampling and Quenching: a. Withdraw a defined volume of the cell culture (e.g., 5 mL). b. Immediately quench all metabolic activity by transferring the cell suspension into a quenching solution kept at a very low temperature (e.g., -40°C 60% methanol solution). This step is critical to prevent metabolite degradation or alteration. c. Centrifuge the quenched sample at a low temperature (e.g., -20°C) to pellet the cells. d. Discard the supernatant and store the cell pellet at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and Analysis by GC-MS

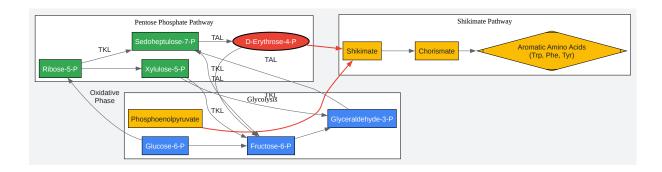
This protocol describes the extraction of intracellular metabolites and their analysis to determine ¹³C labeling patterns.

- 1. Metabolite Extraction: a. Resuspend the frozen cell pellet in a cold extraction solvent (e.g., 1 mL of 50:50 methanol:water solution). b. Lyse the cells using physical methods such as bead beating or sonication, ensuring the sample remains cold to prevent enzymatic activity. c. Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris. d. Collect the supernatant containing the polar metabolites.
- 2. Sample Derivatization for GC-MS: a. Lyophilize the metabolite extract to complete dryness. b. To derivatize the proteinogenic amino acids (if analyzing biomass hydrolysates) or other polar metabolites, add a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA). c. Incubate the sample at an elevated temperature (e.g., 70°C for 1 hour) to ensure complete derivatization.
- 3. GC-MS Analysis: a. Inject the derivatized sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system. b. The GC separates the different metabolites based on their volatility and interaction with the column. c. The MS fragments the derivatized metabolites and detects the mass-to-charge ratio (m/z) of the fragments. d. The resulting mass spectra provide the mass isotopomer distribution for each metabolite, revealing the incorporation of ¹³C atoms.
- 4. Data Analysis: a. Correct the raw mass isotopomer distributions for the natural abundance of ¹³C. b. Use specialized software (e.g., OpenFLUX2, 13CFLUX2) to calculate the metabolic



fluxes by fitting the experimental labeling data to a metabolic network model.[1]

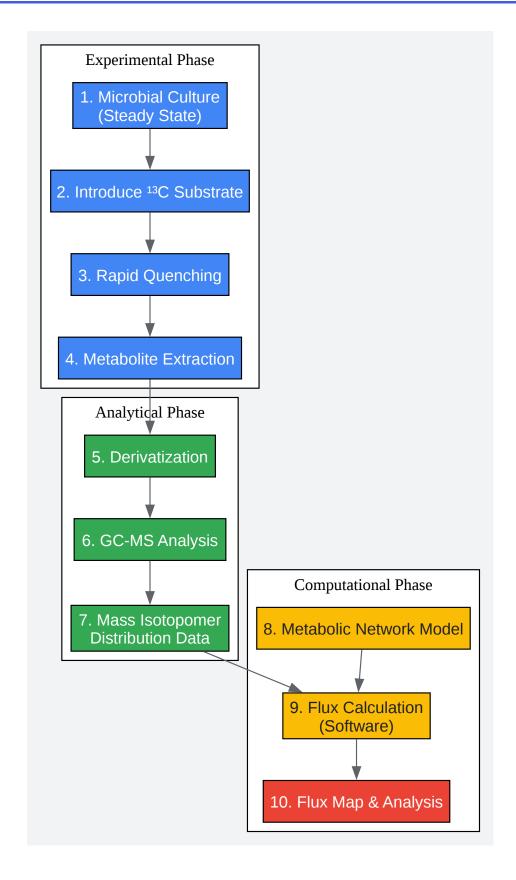
Mandatory Visualizations



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Caption: Central metabolism showing the role of D-Erythrose-4-P.





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Caption: Experimental workflow for a ¹³C-Metabolic Flux Analysis study.



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